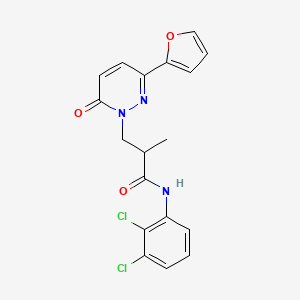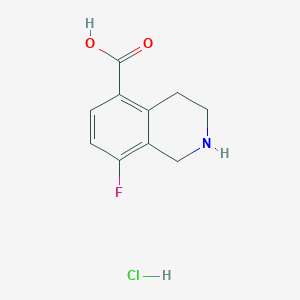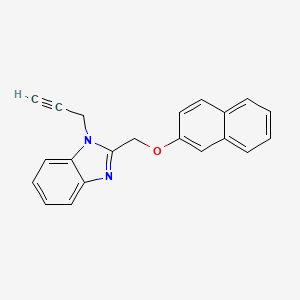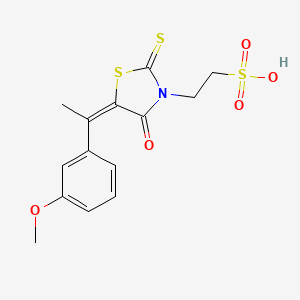
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H18ClN5O and its molecular weight is 319.79. The purity is usually 95%.
BenchChem offers high-quality (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . By extension, our compound could potentially be synthesized and tested for its efficacy against a range of RNA and DNA viruses, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, a component of the compound’s structure, is known for its anti-inflammatory properties. This suggests that the compound could be explored for its potential use in treating inflammatory conditions, possibly by inhibiting key inflammatory pathways or molecules .
Anticancer Applications
Compounds with a similar structure have been designed and synthesized for their cytotoxic activity against various cancer cell lines, including BT-474, HeLa, and MCF-7 . The compound could be investigated for its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is a promising approach in cancer therapy.
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial effects . Research could be directed towards evaluating the compound’s effectiveness against bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents .
Antidiabetic Potential
The indole scaffold is associated with antidiabetic effects . The compound could be assessed for its ability to modulate blood glucose levels or enhance insulin sensitivity, providing a new avenue for diabetes treatment .
Antimalarial Activity
Given the biological activity of related structures, the compound could be tested for antimalarial activity . It might interact with the life cycle of the malaria parasite, offering a potential new treatment for this disease .
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, play a role in plant growth. The compound could be explored for its plant growth-regulating properties, possibly influencing root formation, cell division, or other aspects of plant development .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a variety of ways, leading to a range of biological effects.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities and can affect a variety of biochemical pathways .
Pharmacokinetics
It is known that similar compounds, such as piperazine derivatives, are widely employed in drugs due to their wide range of biological and pharmaceutical activity . This suggests that the compound could potentially have favorable ADME properties.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.
Action Environment
It is known that the synthesis of similar compounds, such as piperazine derivatives, can be influenced by various factors, including the presence of certain salts and the ph of the reaction environment . This suggests that environmental factors could potentially influence the action, efficacy, and stability of the compound.
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-11-3-4-12(16)9-14(11)20-5-7-21(8-6-20)15(22)13-10-19(2)18-17-13/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHDNZVEGVMQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2922335.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)
![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)


![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)


![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2922348.png)
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2922351.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2922355.png)
